4-Hydrazinylpyridine hydrochloride
Overview
Description
4-Hydrazinylpyridine hydrochloride is a compound that is closely related to various hydrazinylpyridine derivatives, which have been synthesized and characterized in recent studies. These derivatives are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The studies on these compounds typically involve detailed analysis using techniques such as FT-IR, NMR, X-ray diffraction, and spectroscopy to determine their molecular structure and properties.
Synthesis Analysis
The synthesis of hydrazinylpyridine derivatives involves novel protocols that allow for the creation of complex molecules with specific structural features. For instance, the synthesis of ethyl 4-hydrazinobenzoate hydrochloride (E-4HB) involves the formation of colorless plates that crystallize in the triclinic space group . Another derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, is obtained from a precursor molecule through a novel protocol, highlighting the versatility of synthetic methods in creating diverse hydrazinylpyridine compounds .
Molecular Structure Analysis
X-ray diffraction is a key tool in determining the molecular structure of hydrazinylpyridine derivatives. The crystal structure of E-4HB reveals a complex arrangement of ions linked by hydrogen bonds, forming intricate sheets within the crystal lattice . Similarly, the structure of other derivatives is established, showing variations in hydrogen bonding patterns and other structural differences compared to related compounds .
Chemical Reactions Analysis
The reactivity of hydrazinylpyridine derivatives can lead to the formation of new compounds with interesting properties. For example, the reaction of 2-hydrazino-3, 4, 6-trichloro-5-cyanopyridine with diazomethane results in a betaine system, whose structure is confirmed by x-ray diffraction . This demonstrates the potential for hydrazinylpyridine derivatives to undergo chemical transformations that yield novel molecular systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinylpyridine derivatives are studied using various spectroscopic techniques. FT-IR and NMR spectroscopy provide insights into the structural features of these compounds . Additionally, UV-vis absorption and fluorescence spectroscopy are used to investigate the spectral properties, revealing how these properties are influenced by factors such as solvent, temperature, and pH . These analyses contribute to a deeper understanding of the behavior of hydrazinylpyridine derivatives in different environments.
Scientific Research Applications
Summary of Application
4-Hydrazinylpyridine is used in the synthesis of pyrimidinyl and pyrazinyl derivatives, which have been evaluated for their antimycobacterial activity against M. tuberculosis ATTC 27294 .
Methods of Application: The compounds were obtained by the reaction of 2-hydrazinylpyridine, 4-hydrazinylpyridine, or 2-hydrazinylpyrazine with appropriate aromatic or heteroaromatic aldehydes .
Results: The most active compound, a 2-hydroxyl-5-nitrophenyl-4-pyridinylhydrazone derivative, showed good bioavailability and nonmutagenic or tumorigenic profiles in preliminary in silico studies, and exceptional in vitro activity, being compared with the reference drug ethambutol .
2. Antimicrobial Activity
Methods of Application
In the first step, 4-chloropyridine was refluxed with hydrazine hydrate in 1-propanol to give 4-hydrazinylpyridine. This compound was then condensed with various substituted aromatic aldehydes in ethanol at room temperature to obtain the corresponding hydrazone derivatives .
Results
Antimicrobial test results indicated that compounds containing a 3-phenylpropyl chain displayed the highest antimicrobial activity against Staphylococcus aureus. The compound 3d was the most active in the series against all tested bacteria and fungi strains .
Safety And Hazards
4-Hydrazinylpyridine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
pyridin-4-ylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLHRYAPGSEXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinylpyridine hydrochloride | |
CAS RN |
20815-52-5, 52834-40-9 | |
Record name | 20815-52-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydrazinylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 52834-40-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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